4-bromo-1H-pyrrolo[3,2-c]pyridine

Catalog No.
S700659
CAS No.
1000342-68-6
M.F
C7H5BrN2
M. Wt
197.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-1H-pyrrolo[3,2-c]pyridine

CAS Number

1000342-68-6

Product Name

4-bromo-1H-pyrrolo[3,2-c]pyridine

IUPAC Name

4-bromo-1H-pyrrolo[3,2-c]pyridine

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

InChI

InChI=1S/C7H5BrN2/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H

InChI Key

NSMUYOMTEILLCK-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=NC=C2)Br

Canonical SMILES

C1=CNC2=C1C(=NC=C2)Br

Medicinal Chemistry:

  • Building block for drug discovery: The structure of 4-bromo-1H-pyrrolo[3,2-c]pyridine incorporates a nitrogen-containing heterocyclic ring system, a common motif found in many biologically active molecules. This makes it a potential building block for the design and synthesis of novel drugs [2].

Source

[2] PubChem, National Institutes of Health. "4-bromo-1H-pyrrolo[3,2-c]pyridine"

  • Exploration of biological activity: Studies have investigated the potential anticonvulsant and antitumor properties of related pyrrolo[3,2-c]pyridine derivatives, suggesting that 4-bromo-1H-pyrrolo[3,2-c]pyridine could be explored for similar biological activities [1]. However, further research is needed to confirm these potential applications.

Source

[1] "4-Bromo-1H-pyrrolo[2,3-c]pyridine" Sigma-Aldrich

Material Science:

  • Organic electronics: The nitrogen-containing heterocycles present in 4-bromo-1H-pyrrolo[3,2-c]pyridine could potentially be used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). However, further research is needed to explore the feasibility of this application.

4-Bromo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic organic compound characterized by a fused pyrrole and pyridine structure. Its molecular formula is C₇H₅BrN, and it has a molecular weight of 197.03 g/mol. The compound contains a bromine atom at the 4-position of the pyrrolo ring, which contributes to its chemical reactivity and biological activity. The structure can be represented as follows:

text
Br |C1=NC=CC2=C1/C=C\N2

This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Due to the presence of both nitrogen atoms in the heterocyclic structure. Key reactions include:

  • Electrophilic Substitution: The bromine atom can be replaced by nucleophiles through electrophilic aromatic substitution.
  • Nucleophilic Addition: The nitrogen atoms can participate in nucleophilic addition reactions, particularly with electrophiles.
  • Cyclization Reactions: The compound can serve as a precursor for synthesizing more complex bicyclic or tricyclic compounds.

These reactions make 4-bromo-1H-pyrrolo[3,2-c]pyridine a versatile intermediate in organic synthesis.

Research indicates that 4-bromo-1H-pyrrolo[3,2-c]pyridine exhibits significant biological activity. It has been studied for its potential as an inhibitor of various enzymes and receptors, including:

  • Colchicine-Binding Site Inhibitors: Derivatives of this compound have been designed to inhibit binding sites relevant to colchicine, which may have implications in treating cancer and inflammatory diseases .
  • Antimicrobial Activity: Some studies suggest that compounds with similar structures may exhibit antimicrobial properties, making them candidates for further exploration in drug development.

The synthesis of 4-bromo-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as 2-bromoaniline or similar compounds, cyclization can be achieved through heating or using catalysts.
  • Bromination Reactions: The introduction of the bromine atom can be carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
  • Functional Group Transformations: Further modifications can be performed to introduce or alter functional groups on the pyrrole or pyridine rings.

These synthetic routes allow for the creation of various derivatives tailored for specific biological activities.

4-Bromo-1H-pyrrolo[3,2-c]pyridine has several applications in the fields of medicinal chemistry and material science:

  • Pharmaceutical Development: Its derivatives are being investigated for their potential use as anti-cancer agents and anti-inflammatory drugs.
  • Chemical Probes: This compound serves as a useful chemical probe in biological studies to understand the mechanisms of action of various targets.
  • Material Science: Its unique structural properties may allow it to be used in developing novel materials with specific electronic or optical properties.

Interaction studies involving 4-bromo-1H-pyrrolo[3,2-c]pyridine often focus on its binding affinities with biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate the biological activity and efficacy of the compound against various cellular models.

Such studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties.

Several compounds share structural similarities with 4-bromo-1H-pyrrolo[3,2-c]pyridine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-Bromo-1H-pyrrolo[3,2-c]pyridine23612-36-40.80
7-Bromo-1H-pyrrolo[3,2-c]pyridine902837-42-70.77
9-Bromo-5H-pyrido[4,3-b]indole1015460-62-40.76
2-Bromo-N-methylpyridin-4-amine847799-64-80.78
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one1190319-62-00.79

Uniqueness: What sets 4-bromo-1H-pyrrolo[3,2-c]pyridine apart from these similar compounds is its specific arrangement of nitrogen atoms and bromine substitution pattern, which influences its reactivity and biological properties uniquely compared to its analogs.

XLogP3

2

Wikipedia

4-Bromo-1H-pyrrolo[3,2-c]pyridine

Dates

Last modified: 08-15-2023

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